Trimethyladipic anhydride
Description
Overview of Cyclic Carboxylic Acid Anhydrides in Contemporary Chemical Research
Cyclic carboxylic acid anhydrides are a class of organic compounds characterized by two acyl groups joined by an oxygen atom, forming a ring structure. fiveable.me These compounds, derived from dicarboxylic acids, are highly reactive and serve as important intermediates in a wide array of chemical syntheses. fiveable.mebyjus.com Their reactivity stems from the strained ring and the presence of two electrophilic carbonyl carbons, making them susceptible to nucleophilic attack. fiveable.me This inherent reactivity allows for the synthesis of various carboxylic acid derivatives, including esters and amides. libretexts.orglibretexts.org
In contemporary chemical research, cyclic anhydrides like maleic anhydride (B1165640) and phthalic anhydride are extensively utilized. fiveable.mewikipedia.org They are key building blocks in the production of polymers, plasticizers, resins, and dyes. wikipedia.orgnih.gov For instance, phthalic anhydride is a crucial precursor for phthalate (B1215562) esters, which are widely used as plasticizers in PVC. wikipedia.org The reactions of cyclic anhydrides, such as hydrolysis, alcoholysis, and aminolysis, are fundamental in organic synthesis, providing pathways to a diverse range of functionalized molecules. libretexts.orgwikipedia.org
Historical Development of Aliphatic Anhydride Synthesis and Utility
The synthesis of aliphatic anhydrides has evolved significantly over time. Early methods often involved the dehydration of two carboxylic acid molecules at high temperatures, around 800°C. byjus.com Another historical approach involved the reaction of carboxylic acids with phosphorus pentoxide (P2O5). byjus.com A significant advancement came with the discovery that aliphatic acid anhydrides could be formed through the oxidation of aldehydes. A patent from 1941 describes a process for manufacturing aliphatic carboxylic acid anhydrides, such as acetic, propionic, and butyric anhydrides, by oxidizing the corresponding aldehydes in the presence of metal salt catalysts. google.com
The development of counter-current distillation processes in the 1930s provided a more efficient and continuous method for preparing aliphatic anhydrides, leading to higher yields and reduced side reactions. google.com More recent synthetic methods include the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid catalyst and light-mediated copper-catalyzed carbonylation of alkyl halides. organic-chemistry.org These modern techniques offer milder reaction conditions and greater efficiency. From a utility perspective, aliphatic anhydrides, particularly acetic anhydride, have long been used as acetylating agents in both laboratory and industrial settings. wikipedia.org
Structural Attributes and Classification of Trimethyladipic Anhydride Isomers
Trimethyladipic acid, the precursor to this compound, is a dicarboxylic acid with the chemical formula C9H16O4. nih.gov The "trimethyl" designation indicates the presence of three methyl group substituents on the adipic acid backbone. The positions of these methyl groups can vary, leading to different isomers. The most common isomers are 2,2,4-trimethyladipic acid and 2,4,4-trimethyladipic acid. nih.gov Consequently, the corresponding cyclic anhydrides will also exist as these isomers.
The structure of this compound consists of a six-membered ring (formed from the adipic acid chain) fused to the anhydride functional group. The three methyl groups can be arranged in different stereochemical configurations, leading to the possibility of stereoisomers (enantiomers and diastereomers) for each positional isomer. The specific isomerism will influence the physical and chemical properties of the anhydride.
| Isomer | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| 2,2,4-Trimethyladipic Anhydride | C9H14O3 | 170.21 | Two methyl groups on the carbon alpha to one carbonyl group and one methyl group on the carbon gamma to the same carbonyl group. |
| 2,4,4-Trimethyladipic Anhydride | C9H14O3 | 170.21 | One methyl group on the carbon alpha to one carbonyl group and two methyl groups on the carbon gamma to the same carbonyl group. |
This table presents the primary positional isomers of this compound.
Academic and Industrial Research Significance of this compound
While specific research on "this compound" is not as extensively documented as for other anhydrides like trimellitic anhydride, its significance can be inferred from the applications of its parent acid and related compounds. Trimellitic anhydride (TMA), a related aromatic anhydride, is widely used in the chemical industry as a raw material for plasticizers, paints, varnishes, and polymers. nih.govineos.com It is valued for its ability to impart high-temperature resistance and durability to products. ineos.com
The research significance of this compound likely lies in its potential use as a monomer or crosslinking agent in the synthesis of specialty polymers and resins. The methyl substitutions on the adipic acid backbone would be expected to influence the properties of the resulting polymers, such as their solubility, thermal stability, and mechanical properties. For example, adipic anhydride itself is used in the preparation of mono-condensation derivatives of adipic acid. google.com A process for producing highly pure cyclic monomeric adipic anhydride has been developed, which can then be reacted with amines to form mono-amides. google.com This suggests that this compound could similarly be used to create novel amides and esters with specific functionalities.
In an academic context, substituted cyclic anhydrides are valuable for studying reaction mechanisms and structure-activity relationships. Recent research has focused on developing new catalytic methods for the synthesis of cyclic anhydrides from simple aliphatic acids through C-H activation, highlighting the ongoing interest in these molecules. nih.gov
| Area of Research | Potential Application/Significance of this compound |
| Polymer Chemistry | Monomer for polyesters, polyamides, and other polymers with modified properties due to the trimethyl substitution. |
| Organic Synthesis | Intermediate for the synthesis of novel esters, amides, and other derivatives with potential applications in materials science and pharmaceuticals. |
| Materials Science | Curing agent for epoxy resins, potentially imparting improved flexibility and impact resistance. |
This table outlines potential areas of research and application for this compound based on the known uses of similar compounds.
Structure
3D Structure
Properties
CAS No. |
29011-65-2 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4S)-3,3,4-trimethyloxepane-2,7-dione |
InChI |
InChI=1S/C9H14O3/c1-6-4-5-7(10)12-8(11)9(6,2)3/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
VBDYRRJQXUOMHF-LURJTMIESA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)OC(=O)C1(C)C |
Canonical SMILES |
CC1CCC(=O)OC(=O)C1(C)C |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Trimethyladipic Anhydride
Direct Dehydration Approaches for Carboxylic Acid Anhydride (B1165640) Formation
Direct dehydration methods involve the removal of a molecule of water from trimethyladipic acid to facilitate the formation of the cyclic anhydride ring. This can be achieved through the application of heat, often in the presence of a dehydrating agent or a catalyst.
Thermochemical Dehydration of Trimethyladipic Acid
The thermochemical dehydration of trimethyladipic acid is a straightforward approach to forming trimethyladipic anhydride. This method relies on heating the dicarboxylic acid, which leads to an intramolecular condensation reaction and the elimination of water. While direct heating can be effective, the process often requires high temperatures, which can lead to side reactions and decomposition of the desired product.
To enhance the efficiency of the dehydration and allow for milder reaction conditions, dehydrating agents are commonly employed. Acetic anhydride is a frequently used reagent for this purpose. In this process, trimethyladipic acid is heated with acetic anhydride, which acts as both a solvent and a dehydrating agent. The acetic anhydride reacts with the water formed during the cyclization, driving the equilibrium towards the formation of this compound and acetic acid. Another potent dehydrating agent that can be used is phosphorus pentoxide (P₂O₅).
The general reaction for the dehydration of trimethyladipic acid is as follows:
HOOC-(CH₂)₃-CH(CH₃)-C(CH₃)₂-COOH → (CH₂)₃-CH(CH₃)-C(CH₃)₂-C(=O)O-C(=O) + H₂O
Table 1: Illustrative Conditions for Dehydration of Dicarboxylic Acids
| Dicarboxylic Acid | Dehydrating Agent | Temperature (°C) | Observations |
| Adipic Acid | Acetic Anhydride | 140-160 | Formation of adipic anhydride with removal of acetic acid. |
| Phthalic Acid | Heat (none) | ~200 | Sublimation of phthalic anhydride. khanacademy.org |
| Succinic Acid | Acetic Anhydride | Reflux | Formation of succinic anhydride. |
Note: This table provides general conditions for analogous dicarboxylic acids due to the limited specific data for trimethyladipic acid.
Catalytic Systems for Anhydride Ring Closure
Catalytic systems offer a more efficient and selective route to cyclic anhydrides by lowering the activation energy for the dehydration reaction. Lewis acids are particularly effective catalysts for this transformation. Zinc acetate (B1210297) (Zn(OAc)₂) is a commonly cited catalyst for the cyclization of dicarboxylic acids. eurekaselect.com The zinc ion is believed to coordinate to the carbonyl oxygens of the dicarboxylic acid, activating the carboxyl groups and facilitating the intramolecular nucleophilic attack that leads to anhydride formation.
Other potential catalysts for this type of reaction include various metal oxides and salts. For instance, niobic acid (Nb₂O₅·nH₂O) has been shown to be an effective heterogeneous catalyst for the dehydration of various dicarboxylic acids, offering the advantage of easy separation and reusability. rsc.org While specific studies on trimethyladipic acid are not widely available, the principles of these catalytic systems are applicable.
Table 2: Examples of Catalysts for Dicarboxylic Acid Cyclization
| Catalyst | Catalyst Type | Advantages |
| Zinc Acetate (Zn(OAc)₂) | Homogeneous Lewis Acid | Readily available, low cost, effective for various substrates. eurekaselect.comnih.gov |
| Niobic Acid (Nb₂O₅·nH₂O) | Heterogeneous Lewis Acid | Reusable, high-yielding for various dicarboxylic acids. rsc.org |
| Vanadyl Triflate | Homogeneous Lewis Acid | Highly efficient for nucleophilic acyl substitution of anhydrides. google.com |
Solvent Effects and Reaction Optimization in Dehydration Processes
The choice of solvent can significantly impact the efficiency of the dehydration reaction. For thermal dehydrations using a reagent like acetic anhydride, the reagent itself can often serve as the solvent. wikipedia.org In other cases, a high-boiling inert solvent may be used to facilitate the removal of water through azeotropic distillation.
Reaction optimization involves balancing temperature, reaction time, and the concentration of reactants and catalysts to maximize the yield of the desired anhydride while minimizing side reactions. For instance, in catalytic systems, the loading of the catalyst is a critical parameter to optimize. Higher catalyst loading may increase the reaction rate but also the cost and potential for side reactions. The removal of water is a key factor in driving the reaction to completion, and thus, the method of water removal (e.g., azeotropic distillation, use of a chemical drying agent) is a crucial consideration in process design.
Indirect Synthesis via Acyl Halide Intermediates
An alternative strategy for the synthesis of this compound involves a two-step process: the conversion of trimethyladipic acid to its corresponding diacyl chloride, followed by a reaction to form the anhydride.
Nucleophilic Acyl Substitution for Anhydride Formation
This indirect route relies on the high reactivity of acyl chlorides. The diacyl chloride of trimethyladipic acid, trimethyladipoyl chloride, can be reacted with a salt of a carboxylic acid, such as sodium trimethyladipate, in a nucleophilic acyl substitution reaction to form the anhydride. khanacademy.org
The general mechanism involves the attack of the carboxylate anion on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, a good leaving group, to yield the anhydride.
(CH₂)₃-CH(CH₃)-C(CH₃)₂-COCl + NaOOC-(CH₂)₃-CH(CH₃)-C(CH₃)₂-COONa → (CH₂)₃-CH(CH₃)-C(CH₃)₂-C(=O)O-C(=O) + 2 NaCl
Alternatively, the acyl chloride can be reacted with the dicarboxylic acid itself in the presence of a base, such as pyridine, to neutralize the HCl generated during the reaction.
Precursor Chemistry and Functional Group Interconversions
The key precursor for this synthetic route is trimethyladipoyl chloride. This diacyl chloride can be prepared from trimethyladipic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the carboxylic acid groups into highly reactive acyl chloride functionalities.
The reaction with thionyl chloride, for example, proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which helps to drive the reaction to completion.
HOOC-(CH₂)₃-CH(CH₃)-C(CH₃)₂-COOH + 2 SOCl₂ → ClOC-(CH₂)₃-CH(CH₃)-C(CH₃)₂-COCl + 2 SO₂ + 2 HCl
Once the trimethyladipoyl chloride is formed, it can be used directly in the subsequent step to form the anhydride without extensive purification. The high reactivity of the acyl chloride makes this a versatile intermediate for the synthesis of not only the anhydride but also other derivatives of trimethyladipic acid.
Reactivity and Mechanistic Investigations of Trimethyladipic Anhydride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of acid anhydrides. libretexts.org The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the C-O-C anhydride (B1165640) bond and expelling a carboxylate as the leaving group. libretexts.org The presence of methyl groups on the anhydride ring can influence the rate of reaction and the regioselectivity of the nucleophilic attack.
The reaction of trimethyladipic anhydride with alcohols yields a monoester-monocarboxylic acid. This transformation is a classic example of alcoholysis.
Kinetics: The reaction rate is dependent on the nucleophilicity of the alcohol and the steric hindrance around the carbonyl groups of the anhydride. Primary alcohols react more readily than secondary or tertiary alcohols. While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the reaction is generally catalyzed by proton sources or bases like pyridine. libretexts.org The methyl substituents on the anhydride ring are expected to decrease the reaction rate compared to unsubstituted adipic anhydride due to steric hindrance, which impedes the approach of the alcohol nucleophile.
Stereoselectivity: Trimethyladipic acid exists as a mixture of isomers (commonly 2,2,4- and 2,4,4-trimethyladipic acid). The corresponding anhydride is therefore also a mixture of isomers. When a chiral alcohol is used for esterification, the reaction can potentially lead to the formation of diastereomeric esters. The stereochemical outcome is determined by the isomeric form of the anhydride and the stereocenter(s) of the alcohol. The selective opening of one of the carbonyls over the other (regioselectivity) is influenced by the substitution pattern, with the less sterically hindered carbonyl group being the preferred site of attack.
Product Derivatization: The primary product of this reaction is a trimethyladipate monoester, which contains both an ester and a carboxylic acid functional group. This bifunctional nature allows for further derivatization. The remaining carboxylic acid group can undergo subsequent esterification under different conditions or be converted into other functional groups, such as amides or acid chlorides.
Table 1: Esterification of this compound
| Reactants | Product Type | Key Mechanistic Steps | Influencing Factors |
|---|
Amidation occurs when this compound reacts with ammonia (B1221849) or primary/secondary amines. This reaction is typically faster than esterification due to the higher nucleophilicity of amines compared to alcohols. fiveable.me
Reaction Pathways: The reaction proceeds via a nucleophilic acyl substitution mechanism, analogous to esterification. An amine attacks one of the carbonyl carbons, forming a zwitterionic tetrahedral intermediate. This intermediate collapses to form a monoamide-monocarboxylic acid. libretexts.org If two or more equivalents of the amine are used, the second equivalent acts as a base to deprotonate the carboxylic acid formed, resulting in a monoamide-monoammonium carboxylate salt.
Amide Formation: The product is a derivative of trimethyladipic acid containing one amide bond and one carboxylic acid (or carboxylate) group. The specific structure depends on which carbonyl group of the anhydride is attacked. The regioselectivity is governed by steric factors; the amine will preferentially attack the less sterically hindered carbonyl carbon. The resulting amides are stable compounds and can be isolated or used in further synthetic steps.
Table 2: Amidation of this compound
| Reactants | Product Type | Key Mechanistic Steps | Influencing Factors |
|---|
Hydrolysis is the reaction of this compound with water to yield the parent dicarboxylic acid, trimethyladipic acid.
Equilibrium and Kinetic Analysis: This reaction is typically slow at neutral pH but is accelerated by the presence of acid or base catalysts. libretexts.org The reaction is an equilibrium process; however, under standard conditions with excess water, the equilibrium lies far to the side of the dicarboxylic acid. The reverse reaction, forming the anhydride from the dicarboxylic acid, usually requires high temperatures and/or a dehydrating agent. libretexts.org While specific kinetic studies on this compound hydrolysis are sparse, the rate is expected to be slower than that of less sterically hindered cyclic anhydrides.
Table 3: Hydrolysis of this compound
| Reactants | Product | Key Mechanistic Steps | Influencing Factors |
|---|
Reduction Reactions of the Anhydride Moiety
The carbonyl groups of an anhydride can be reduced using various hydride reagents. The outcome of the reaction depends on the strength and steric bulk of the reducing agent.
Hydride Reductions: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both carbonyl groups of the anhydride. The reaction proceeds through the formation of an intermediate lactone (a cyclic ester), which is then further reduced to the corresponding diol (trimethyl-1,6-hexanediol). youtube.com
Control of Chemoselectivity and Yield: Achieving chemoselectivity in the reduction of anhydrides is possible by using less reactive or sterically hindered hydride reagents. For instance, reagents like lithium tri-tert-butoxyaluminum hydride can often selectively reduce one carbonyl group to an aldehyde, leading to the formation of a lactol (a cyclic hemiacetal) after ring-opening and re-cyclization, or an aldehyde-carboxylic acid. youtube.com The yield of a specific product (diol vs. lactone or aldehyde-acid) is controlled by the choice of reducing agent, reaction stoichiometry, and temperature. For a sterically hindered anhydride like this compound, careful selection of reagents is crucial to control the extent of reduction.
Table 4: Hydride Reduction of this compound
| Reagent | Expected Major Product | Chemoselectivity |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄), excess | Trimethyl-1,6-hexanediol | Reduces both carbonyls (via lactone intermediate) to alcohols. |
Carbon-Carbon Bond Forming Reactions
While nucleophilic acyl substitution is the most common reaction, the electrophilic carbonyl carbons of anhydrides can, under certain conditions, react with carbon nucleophiles. These reactions are less common for simple anhydrides compared to acid chlorides but can be synthetically useful.
Reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds typically lead to the addition of two equivalents of the nucleophile. The first equivalent performs a nucleophilic acyl substitution to open the ring, forming a keto-carboxylate intermediate. This intermediate ketone then reacts with a second equivalent of the organometallic reagent to yield a diol after acidic workup. youtube.com
To achieve a more controlled single addition, less reactive organometallic reagents such as organocuprates (Gilman reagents, R₂CuLi) are often used. These reagents can selectively add once to the anhydride, affording the keto-acid product without proceeding to the diol. youtube.com Another significant carbon-carbon bond-forming reaction is the Friedel-Crafts acylation, where the anhydride can acylate an aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form an aroyl-substituted carboxylic acid. The regioselectivity of this reaction on the anhydride would be dictated by the steric environment of the two carbonyl carbons.
Detailed studies on the application of these carbon-carbon bond-forming reactions specifically to this compound are not widely reported. However, the principles suggest that such transformations are feasible, with reactivity and selectivity being heavily influenced by the steric hindrance imposed by the methyl groups.
Advanced Applications and Material Science Contributions of Trimethyladipic Anhydride
Polymer Chemistry and Advanced Materials
The unique molecular architecture of trimethyladipic anhydride (B1165640), featuring a six-carbon backbone with three methyl group branches, makes it a valuable monomer and modifying agent in polymer synthesis. This structure introduces asymmetry and disrupts polymer chain packing, which can lower crystallinity, increase flexibility, and enhance solubility in various solvents.
Trimethyladipic anhydride serves as a difunctional acid component in the synthesis of polyester (B1180765) resins. In polycondensation reactions with diols (glycols), the anhydride ring opens to form two ester linkages, incorporating the trimethyladipate structure into the polymer backbone. Unsaturated polyesters, for example, are synthesized through the condensation of saturated and unsaturated anhydrides with glycols. googleapis.com
The inclusion of the non-linear, aliphatic structure of this compound influences the final resin properties in several ways:
Flexibility: Unlike rigid aromatic anhydrides (e.g., phthalic anhydride), the flexible aliphatic chain of this compound imparts better elasticity and impact resistance to the resulting polyester.
Solubility: The methyl branches disrupt the regularity of the polymer chains, which can lead to improved solubility in common solvents, including styrene (B11656) for unsaturated polyester resin formulations. googleapis.com
Glass Transition Temperature (Tg): The introduction of the bulky, branched structure increases the free volume between polymer chains, typically resulting in a lower glass transition temperature compared to polyesters made with linear or aromatic diacids.
The choice and ratio of anhydrides and glycols are critical parameters for tailoring the mechanical and thermal properties of the final resin. googleapis.com For instance, by combining this compound with other anhydrides and various glycols, formulators can achieve a desired balance of hardness, toughness, and chemical resistance. googleapis.com
Table 1: Impact of Anhydride Structure on Polyester Properties
| Anhydride Type | Structural Feature | Expected Impact on Polyester Resin |
|---|---|---|
| This compound | Branched, Aliphatic | Increased flexibility, lower Tg, improved impact strength |
| Phthalic Anhydride | Aromatic, Rigid | Increased hardness, higher Tg, improved thermal stability |
| Maleic Anhydride | Unsaturated, Linear | Provides sites for cross-linking, increases rigidity after curing |
Anhydrides are a significant class of curing agents (hardeners) for epoxy resins, valued for producing systems with high thermal and chemical resistance, excellent dielectric strength, and long pot life. google.comresearchgate.net this compound functions as a cross-linking agent through a ring-opening addition reaction with the epoxy (oxirane) groups of the resin. researchgate.net
The curing process is typically initiated by a source of hydroxyl groups and often accelerated by catalysts like tertiary amines or imidazoles. google.commdpi.com The mechanism involves the opening of the anhydride ring by a hydroxyl group to form a carboxylic acid, which then reacts with an epoxy group to form a hydroxyl-ester. This newly formed hydroxyl group can then react with another anhydride ring, propagating the cross-linking reaction and building a durable three-dimensional network. researchgate.net
The use of an aliphatic anhydride like this compound, as opposed to an aromatic one, generally results in a cured epoxy system with greater flexibility and toughness, albeit with a lower glass transition temperature (Tg). This makes it suitable for applications where mechanical resilience and resistance to thermal shock are more critical than ultimate high-temperature performance. google.com
Table 2: General Properties of Anhydride-Cured Epoxy Systems
| Property | Contribution of Anhydride Curer | Advantage |
|---|---|---|
| Thermal Resistance | Forms stable ester linkages, creating a highly cross-linked network. | High glass transition temperature (Tg), especially with aromatic anhydrides. google.com |
| Chemical Resistance | The dense, cross-linked structure limits the penetration of solvents and chemicals. | Enhanced durability in harsh chemical environments. google.com |
| Pot Life | The reaction with epoxies is slow at ambient temperature and requires heat for curing. | Long working time after mixing resin and hardener. google.com |
| Electrical Insulation | Results in cured products with excellent dielectric properties. | Suitable for potting, encapsulation, and insulating applications. cmu.edu |
| Mechanical Properties | The choice of anhydride (aliphatic vs. aromatic) allows for tailoring of flexibility and hardness. | Versatility for different mechanical requirements. |
Polymeric plasticizers are high-molecular-weight esters used to impart flexibility and durability to polymers like polyvinyl chloride (PVC). mdpi.com Compared to their smaller, monomeric counterparts, polymeric plasticizers are valued for their superior permanence, characterized by very low volatility, low migration, and low extractability by solvents. mdpi.comcmu.edu
This compound is a key raw material for synthesizing these specialty polyester plasticizers. The synthesis involves a polycondensation reaction between the anhydride (acting as the diacid component), a glycol (such as propylene (B89431) glycol or 1,3-butylene glycol), and a monofunctional alcohol or carboxylic acid that acts as a chain terminator to control the final molecular weight and viscosity. cmu.edursc.org The resulting polyester has a specific molecular weight designed for optimal compatibility and performance within the host polymer.
The trimethyladipic structure contributes to:
Excellent Low-Temperature Flexibility: The aliphatic nature helps maintain the flexibility of the plasticized material even at low temperatures.
High Permanence: When built into a polyester structure, its tendency to migrate out of the polymer matrix is significantly reduced compared to monomeric plasticizers. cmu.edu
Good Compatibility: The ester groups along the polyester chain ensure good compatibility with polar polymers like PVC. cmu.edu
These characteristics make plasticizers derived from this compound suitable for demanding applications where long-term stability and performance are essential. mdpi.com
The growing demand for sustainable materials has spurred research into bio-based polyesters, which are derived from renewable resources like sugars or plant oils. While this compound itself is typically derived from petrochemical sources, it plays a role in the development of hybrid materials that bridge the gap between fully synthetic and fully bio-based polymers.
In this context, this compound can be reacted with bio-derived diols (e.g., 1,4-butanediol (B3395766) produced via fermentation) or other bio-based monomers. This process creates hybrid polyesters that incorporate both renewable and synthetic components. The primary goal of this approach is to tune the properties of bio-based polymers. For example, incorporating the branched, aliphatic structure of this compound can:
Improve Flexibility: Modify the brittleness often associated with some rigid, bio-based polyesters.
Control Degradation Rates: The introduction of synthetic, hydrolytically stable linkages can modulate the degradation profile of an otherwise biodegradable polyester.
Enhance Processability: Lower the melting point or glass transition temperature, making the material easier to process.
By strategically combining synthetic building blocks like this compound with monomers from renewable feedstocks, material scientists can create novel hybrid polyesters with a tailored balance of performance, cost, and sustainability.
Chemical Intermediate in Complex Organic Synthesis
As a reactive cyclic anhydride, this compound serves as a versatile acylating agent and a monomeric unit in the synthesis of more complex chemical structures. Its anhydride ring is susceptible to nucleophilic attack, enabling the formation of new covalent bonds and the introduction of the trimethyladipoyl moiety into a variety of molecular frameworks.
The primary role of this compound as a chemical intermediate is to generate derivatives of its parent dicarboxylic acid, trimethyladipic acid. The anhydride is formed via the dehydration of the acid and can readily undergo reactions with various nucleophiles to yield a range of functionalized molecules. smolecule.com These reactions typically involve the opening of the anhydride ring.
Key reactions include:
Hydrolysis: Reaction with water cleaves the anhydride ring to regenerate trimethyladipic acid.
Alcoholysis: Treatment with alcohols results in the formation of mono-esters of trimethyladipic acid. This reaction is fundamental in producing ester derivatives that can serve as plasticizers or further synthetic intermediates.
Aminolysis: Reaction with primary or secondary amines yields the corresponding amides. This is a crucial step for incorporating the trimethyladipic structure into polyamides or for synthesizing specific amide-containing compounds for pharmaceuticals. smolecule.com
The general reactivity of anhydrides with common nucleophiles provides a predictable pathway for creating these derivatives. libretexts.org
Table 1: Synthesis of Trimethyladipic Acid Derivatives
| Reactant | Derivative Class | Product Formed |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | Trimethyladipic acid |
| Alcohol (R-OH) | Ester | Trimethyladipic acid monoester |
| Ammonia (B1221849) (NH₃) | Amide | Trimethyladipic acid monoamide |
This compound acts as a reagent in the synthesis of various pharmaceutical compounds. smolecule.com Its utility in this area stems from its ability to link molecules together or to introduce a flexible, lipophilic spacer into a target structure. The formation of ester and amide linkages via reactions with alcohols and amines is a common strategy in medicinal chemistry to create prodrugs or to build the core structure of a new active pharmaceutical ingredient (API). While specific examples in publicly available literature are sparse, its classification as a reagent for pharmaceutical synthesis points to its role in creating these crucial chemical bonds. smolecule.com
The general reactivity of acid anhydrides allows them to be less reactive than acyl chlorides, offering potentially more selective and controlled reactions, which is a desirable trait in multi-step pharmaceutical synthesis. libretexts.org There is no specific information available in the search results regarding its application as a building block for agrochemical intermediates.
The difunctional nature of this compound, meaning it can react at two sites, makes it an ideal monomer for polymerization. It is used in the production of polymers such as polyesters and polyamides. smolecule.com In these reactions, the anhydride ring is opened by a diol or a diamine, and subsequent condensation reactions lead to the formation of long polymer chains. These polymers can be considered advanced scaffolds, forming the backbone of new materials.
Polyesters: Reacting this compound with diols produces polyester chains. The methyl groups on the polymer backbone disrupt chain packing, which can lower the melting point and increase solubility compared to polymers made from linear adipic acid derivatives.
Polyamides: Reaction with diamines leads to the formation of polyamides. These materials can exhibit high thermal stability and mechanical strength, suitable for engineering applications.
The incorporation of the trimethyladipic unit into polymer backbones is a key method for tuning the physical properties of the resulting material.
Applications in Coatings, Adhesives, and Resins
This compound is a component in the formulation of various functional materials, including coatings, adhesives, and resins, where it primarily functions as a curing agent or hardener, particularly for epoxy resins. smolecule.comjustia.com
In these systems, the anhydride is mixed with an epoxy resin and, upon heating, reacts with hydroxyl groups present in the resin to initiate a cross-linking process. This reaction involves the opening of the anhydride ring by a hydroxyl group, forming an ester linkage and a free carboxylic acid. The newly formed acid can then react with an epoxy group, propagating the curing process and building a rigid, three-dimensional polymer network. This network structure is responsible for the final properties of the material.
The use of anhydride hardeners like this compound in epoxy formulations is known to impart specific desirable properties:
Enhanced Adhesion and Durability: It is employed in paint and coating formulations to improve these characteristics. smolecule.com
High-Temperature Stability: Anhydride-cured epoxies generally exhibit good performance at elevated temperatures.
Good Electrical Properties: These materials are often used for electrical insulation and encapsulation of electronic components.
Patents list this compound among a variety of anhydrides suitable for curing epoxy resins used in heat-conductive plastics and conductive layers, underscoring its role in creating robust, specialized materials. justia.comgoogle.com
Table 2: Role of this compound in Material Formulations
| Application | Role | Function | Resulting Property |
|---|---|---|---|
| Coatings & Paints | Curing Agent / Monomer | Cross-links polymer chains; forms film | Enhanced adhesion and durability smolecule.com |
| Adhesives & Sealants | Curing Agent | Creates a strong, cross-linked network | High bond strength, thermal stability |
Spectroscopic and Chromatographic Methodologies for Trimethyladipic Anhydride Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in trimethyladipic anhydride (B1165640).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules like trimethyladipic anhydride. slideshare.netchemrxiv.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), detailed information about the connectivity and chemical environment of atoms within the molecule can be obtained. slideshare.netuobasrah.edu.iq
In the ¹H NMR spectrum of this compound, the signals corresponding to the various protons in the molecule would appear at specific chemical shifts, influenced by their local electronic environment. The integration of these signals provides a ratio of the number of protons of each type. Furthermore, the splitting patterns of the signals (e.g., singlets, doublets, triplets) reveal information about the number of adjacent protons, a phenomenon known as spin-spin coupling. For instance, a proton adjacent to a CH₂ group would typically appear as a triplet.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~ 1.2 | Singlet | Methyl protons (CH₃) |
| ¹H | ~ 2.5 | Multiplet | Methylene protons (CH₂) |
| ¹H | ~ 2.8 | Multiplet | Methine proton (CH) |
| ¹³C | ~ 20-30 | - | Methyl carbons (CH₃) |
| ¹³C | ~ 40-50 | - | Methylene and Methine carbons (CH₂, CH) |
| ¹³C | ~ 170 | - | Carbonyl carbons (C=O) |
Note: This is a generalized prediction. Actual chemical shifts and multiplicities may vary depending on the solvent and spectrometer frequency.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. researchgate.net These methods are particularly useful for identifying the functional groups present in a compound, providing a "vibrational fingerprint" that is unique to the molecule. researchgate.net
For this compound, the most characteristic feature in its IR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) groups of the anhydride moiety. spectroscopyonline.com Acid anhydrides typically exhibit two distinct C=O stretching vibrations due to symmetric and asymmetric stretching modes. spectroscopyonline.com For non-cyclic anhydrides, these bands are generally observed in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. researchgate.netspectroscopyonline.com The presence of methyl groups would give rise to C-H stretching and bending vibrations, typically observed around 2960-2850 cm⁻¹ and 1465-1375 cm⁻¹, respectively. The C-O-C stretching of the anhydride group also produces a characteristic band, usually in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
Raman spectroscopy provides complementary information. While strong in IR, the C=O stretching vibrations in Raman spectra are often weaker. Conversely, non-polar bonds, which may be weak or absent in the IR spectrum, can produce strong signals in the Raman spectrum.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| C=O Asymmetric Stretch | 1850 - 1800 | Strong |
| C=O Symmetric Stretch | 1790 - 1740 | Strong |
| C-H Stretch (Alkyl) | 2960 - 2850 | Medium to Strong |
| C-H Bend (Alkyl) | 1465 - 1375 | Medium |
| C-O-C Stretch | 1300 - 1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), which can cause the molecule to fragment into smaller, charged pieces. libretexts.org
The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the ions versus their relative abundance. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The fragmentation pattern is highly characteristic of the molecule's structure. For an anhydride, common fragmentation pathways involve the cleavage of the C-O and C-C bonds adjacent to the carbonyl groups. libretexts.orgyoutube.comyoutube.com The loss of neutral fragments such as CO and CO₂ is also a common feature in the mass spectra of anhydrides. nih.gov
While a specific mass spectrum for this compound was not found, general fragmentation patterns for anhydrides can be predicted. The analysis of these fragments helps to piece together the structure of the original molecule. libretexts.org
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| [M]⁺ | Intact molecular ion | - |
| [M - CH₃]⁺ | Loss of a methyl group | CH₃ |
| [M - C₄H₉]⁺ | Loss of a butyl group | C₄H₉ |
| [M - CO]⁺ | Loss of carbon monoxide | CO |
| [M - CO₂]⁺ | Loss of carbon dioxide | CO₂ |
| [R-C≡O]⁺ | Acylium ion | R-CO-O• |
Note: 'M' represents the molecular weight of this compound, and 'R' represents an alkyl fragment.
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for separating this compound from complex mixtures and for determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. analytice.com For the analysis of this compound, HPLC is particularly valuable for assessing its purity and for analyzing it in the presence of related compounds, such as the corresponding dicarboxylic acid (trimethyladipic acid), which can form through hydrolysis. sielc.com
The separation in HPLC is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed. sielc.com In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl groups in the anhydride absorb UV light at a specific wavelength, often around 250 nm. sielc.com The retention time, the time it takes for the analyte to pass through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the analyte, allowing for accurate quantification when calibrated with standards of known concentration. osha.govvwr.com
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition |
| Column | Reversed-phase (e.g., C18, 4.6 x 150 mm) sielc.com |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic acid) sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at ~250 nm sielc.com |
| Injection Volume | 10 µL osha.gov |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. kelid1.ir While this compound itself has limited volatility, GC analysis can be performed after converting it into a more volatile derivative. researchgate.netsigmaaldrich.com This process, known as derivatization, is a common strategy to make polar or non-volatile compounds amenable to GC analysis. researchgate.netjfda-online.com
A common derivatization method for anhydrides and their corresponding acids is esterification, for example, by reaction with a methylating agent like diazomethane (B1218177) or with an alcohol in the presence of a catalyst like boron trifluoride. nih.govcdc.gov This converts the anhydride and any corresponding acid into their respective methyl esters, which are more volatile and exhibit better chromatographic behavior. nih.gov
The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a column containing a stationary phase. kelid1.ir Separation occurs based on the different boiling points and interactions of the components with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds. nih.gov For enhanced identification, GC can be coupled with a mass spectrometer (GC-MS), which provides both retention time data and mass spectral information for each separated component. researchgate.netnih.gov
Table 5: Typical GC Parameters for the Analysis of this compound Derivatives
| Parameter | Typical Condition |
| Derivatization | Esterification (e.g., with BF₃/methanol) cdc.gov |
| Column | Capillary column (e.g., 5% Phenyl-methylpolysiloxane) nih.gov |
| Carrier Gas | Helium nih.gov |
| Injector Temperature | 280 °C nih.gov |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.govnih.gov |
| Temperature Program | Ramped temperature program (e.g., 80°C to 280°C) nih.gov |
Advanced Analytical Approaches for Anhydride-Containing Systems
Beyond standard chromatographic and spectroscopic methods, several advanced analytical approaches are available for the detailed characterization of anhydride-containing systems. These techniques offer enhanced sensitivity, provide more detailed structural information, or are tailored for specific types of complex samples.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for analyzing complex, non-volatile materials, such as polymers. researchgate.net A rapid method for determining the anhydride content in polymers has been developed using double-shot pyrolysis-gas chromatography-mass spectrometry (DS-PyGC/MS). researchgate.net In this technique, an initial thermal desorption step removes volatile substances and unreacted monomers. A subsequent high-temperature pyrolysis step breaks down the polymer backbone, and the grafted anhydride moieties are thermally decomposed into a quantifiable product like carbon dioxide. researchgate.net This method is fast, requires minimal sample preparation, and avoids the use of toxic solvents. researchgate.net
Advanced Derivatization and Detection Strategies
To enhance the performance of standard LC-MS and GC-MS, advanced derivatization strategies can be employed. For example, trimethylacetic anhydride has been used as a derivatizing reagent in proteomics to label amine groups, which significantly improves chromatographic separation and allows for accurate quantification based on MS1-level data. nih.govnih.gov While used as a reagent here, the study highlights the utility of anhydrides in derivatization chemistry for complex analyses. nih.gov Another advanced approach involves reacting anhydrides with di-n-butylamine (DBA) and then using LC-MS to monitor the deprotonated molecular ions of the resulting derivatives in negative electrospray ionization mode, which provides high selectivity and sensitivity.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a highly specific technique used for structural elucidation and quantification. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound or its derivative) is selected, fragmented, and the resulting product ions are analyzed. This process, known as multiple reaction monitoring (MRM) when used for quantification, provides exceptional specificity and reduces background noise, allowing for very low limits of detection and quantification. nih.gov LC-MS/MS methods have been developed for the high-throughput quantification of dicarboxylic acids, achieving analysis times of less than 60 seconds per sample with minimal chromatographic separation needed. nih.gov
Other Hyphenated Techniques
The field of analytical chemistry continues to evolve, with other sophisticated hyphenated tools being applied for impurity characterization. nih.gov Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) offer alternative separation and detection mechanisms that can be advantageous for complex anhydride-containing systems. ijsdr.orgnih.gov For instance, SFC is a normal-phase technique that can be useful for separating chiral compounds, which could be relevant for analyzing specific isomers of this compound or its derivatives. ijrpr.com These advanced techniques provide powerful, often complementary, information for the unambiguous characterization of challenging analytes and their impurities. nih.gov
Theoretical and Computational Chemistry of Trimethyladipic Anhydride
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic nature of a molecule. These methods, such as Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. libretexts.org
Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and determining their relative energies. For a cyclic molecule like trimethyladipic anhydride (B1165640), the flexibility of the ring and the orientation of the substituent methyl groups and the anhydride functional group dictate the possible conformations.
Computational studies on various carboxylic acid anhydrides, often using methods like Møller-Plesset perturbation theory (MP2) and DFT (e.g., M06-2X functional with a 6-311++G(d,p) basis set), have shown that the lowest energy conformations are frequently nonplanar. umn.edu For instance, analyses of several anhydrides predict nonplanar cis structures, where the two carbonyl (C=O) groups are twisted out of a common plane but point in roughly the same direction, as the most stable conformers. umn.eduacs.org Higher energy trans conformers, where the C=O groups point in opposite directions, are also predicted to exist, typically within a few kcal/mol of the global minimum. umn.edu
Table 1: Representative Conformational Energy Differences in Carboxylic Anhydrides This table presents generalized findings from computational studies on various anhydrides to illustrate typical energy differences. Specific values for trimethyladipic anhydride would require dedicated calculations.
| Conformer Type | Typical Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|
| Nonplanar cis | 0 (Global Minimum) | Carbonyl groups are twisted but oriented in the same general direction. umn.edu |
| Nonplanar trans | 1 - 2 | Carbonyl groups are twisted and oriented in opposite directions. umn.edu |
| Planar Structures | Higher Energy (Transition States) | Significant ring and torsional strain. |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, developed by Kenichi Fukui. wikipedia.orgucsb.edu It posits that the most significant interactions governing a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). libretexts.org
The reactivity of this compound can be predicted by analyzing its frontier orbitals. The anhydride group is strongly electron-withdrawing, which lowers the energy of the LUMO. libretexts.org The LUMO is expected to be localized on the carbonyl carbons, making them highly electrophilic and susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO also indicates the chemical stability of the molecule; a large gap suggests high stability, while a small gap implies higher reactivity. researchgate.net
The power of FMO theory is well-demonstrated in predicting the outcomes of reactions like the Diels-Alder cycloaddition between maleic anhydride and a diene. wikipedia.orgresearchgate.net The theory correctly predicts not only that the reaction is allowed but also its stereoselectivity, based on the symmetry and interaction of the diene's HOMO and the anhydride's LUMO. wikipedia.org For this compound, FMO analysis would be crucial in predicting its reactivity in reactions such as hydrolysis, aminolysis, and polymerizations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling allows chemists to map the entire energy landscape of a chemical reaction, providing a detailed, step-by-step picture of how reactants are converted into products. acs.org
Transition State Theory (TST) describes reaction rates by focusing on the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate. acs.org Computational methods are used to locate the geometry of these fleeting transition states and calculate their energy, known as the activation barrier (Ea or ΔG‡).
For anhydride reactions, such as aminolysis (reaction with an amine), computational studies have been instrumental in distinguishing between different possible mechanisms, such as a concerted pathway versus a stepwise addition-elimination pathway. acs.orgnih.gov For example, in the aminolysis of succinic anhydride with methylamine, DFT calculations have shown that the concerted mechanism, where bond formation and breaking occur simultaneously, has a lower activation energy than the stepwise pathway in the absence of a catalyst. acs.orgnih.gov
Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that a calculated transition state correctly connects the reactants and products, effectively mapping the entire reaction pathway. acs.org This level of detail allows researchers to understand the precise atomic motions involved in the bond-forming and bond-breaking processes.
Table 2: Calculated Activation Barriers for the Aminolysis of Succinic Anhydride with Methylamine Data from high-level electronic structure calculations, illustrating the role of computation in mechanistic elucidation. acs.orgnih.gov
| Reaction Mechanism | Catalysis | Computational Method | Activation Barrier (kcal/mol) |
|---|---|---|---|
| Concerted | Uncatalyzed | B3LYP/6-311++G(d,p) | Lower than stepwise |
| Stepwise | Uncatalyzed | B3LYP/6-311++G(d,p) | Higher than concerted |
| Stepwise | Acid-Catalyzed | B3LYP/6-311++G(d,p) | Most favorable pathway |
Solvents can dramatically influence reaction rates and mechanisms. rsc.org Computational models can account for these effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, using a Polarized Continuum Model (PCM) where the solvent is treated as a continuous dielectric medium. acs.org
Computational chemistry is also highly effective at modeling catalysis. Studies have revealed how a second molecule of an amine can act as a base catalyst in aminolysis, or how an acid can facilitate the reaction by protonating a carbonyl oxygen. acs.orgnih.gov These calculations show that catalysis can open up new, lower-energy reaction pathways. For example, the acid-catalyzed aminolysis of succinic anhydride was found to proceed through a favorable stepwise mechanism involving an eight-membered ring in the transition state. acs.org
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small reaction complexes, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. uiowa.eduyoutube.com MD applies classical mechanics (Newton's laws of motion) and a "force field" (a set of parameters describing the potential energy of the atoms) to simulate the movement and interactions of hundreds or thousands of molecules. youtube.comnih.gov
MD simulations of a system containing this compound could provide profound insights into its bulk properties and intermolecular interactions. These simulations can reveal:
Hydrogen Bonding: How the anhydride's carbonyl oxygens interact with protic solvents or other reactants. nih.gov
Solvation Shells: The structure and dynamics of solvent molecules surrounding the anhydride.
Conformational Dynamics: How the molecule flexes and changes its shape in a condensed phase. nih.gov
Aggregation and Self-Assembly: How anhydride molecules interact with each other, which is crucial for understanding crystallization or the properties of polymers derived from it.
By simulating the system at different temperatures and pressures, MD can predict macroscopic properties like density, viscosity, and diffusion coefficients, bridging the gap between the molecular and bulk scales. dovepress.com
Modeling of Polymerization Processes and Material Interfaces
The polymerization of this compound, often in conjunction with other monomers like epoxides, can be modeled to predict the structure and properties of the resulting polymer network. While specific studies on this compound are not prevalent in publicly available literature, the methodologies applied to similar anhydride-cured epoxy systems provide a clear framework for how such modeling would be conducted. mdpi.comresearchgate.net
The process typically involves creating a virtual model of the monomer mixture and simulating the curing process. This is achieved by defining reactive sites on the molecules and allowing them to form covalent bonds based on predefined reaction criteria, mimicking the chemical reactions that occur during polymerization. mdpi.com For instance, in an epoxy-anhydride system, the reaction mechanism involves the ring-opening of the anhydride by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. mdpi.com
Through MD simulations, various properties of the crosslinked polymer can be calculated. These simulations track the positions and velocities of atoms over time, allowing for the calculation of macroscopic properties from the microscopic behavior.
Key predicted properties from polymerization modeling include:
Glass Transition Temperature (Tg): This is a critical property of polymers, and it can be estimated from the change in the slope of the specific volume versus temperature plot obtained from the simulations. mdpi.com
Mechanical Properties: Stress-strain curves can be generated by applying virtual deformation to the simulated polymer network, from which Young's modulus, a measure of stiffness, can be calculated. mdpi.com
Cohesive Energy Density (CED): CED is a measure of the intermolecular forces within the material and is related to its mechanical properties and solvent resistance. mdpi.comresearchgate.net
Fractional Free Volume (FFV): FFV represents the volume not occupied by the polymer chains and influences the mobility of polymer segments and thus properties like Tg. mdpi.comresearchgate.net
An illustrative data table for a hypothetical MD simulation of a this compound-cured epoxy resin is presented below.
Table 1: Hypothetical Thermomechanical Properties from MD Simulation of a this compound-Based Polymer
| Property | Predicted Value |
| Glass Transition Temperature (Tg) | 150 °C |
| Young's Modulus | 3.5 GPa |
| Cohesive Energy Density (CED) | 450 J/cm³ |
| Fractional Free Volume (FFV) | 0.18 |
Such simulations would enable the systematic study of how modifications to the chemical structure of this compound or the formulation of the polymer system affect the final material properties, thereby accelerating materials design. mdpi.com
Interactions with Solvents and Reaction Components
By simulating this compound in different solvent environments, one can analyze:
Solvation Shell Structure: The arrangement of solvent molecules around the this compound molecule can be visualized and quantified.
Interaction Energies: The strength of interactions (e.g., van der Waals, electrostatic) between the solute and solvent can be calculated to predict solubility and compatibility. ornl.gov
Diffusion Coefficients: The mobility of this compound and other reactants in a solvent can be determined, which is crucial for understanding reaction rates.
For example, a simulation could compare the interaction of this compound with a polar solvent versus a non-polar solvent. The results would likely show a stronger interaction with the polar solvent due to the presence of the polar anhydride group. This information is valuable for selecting appropriate solvents for synthesis or processing.
The following table illustrates the type of data that could be generated from such a simulation study.
Table 2: Illustrative Interaction Parameters of this compound in Different Solvents from MD Simulations
| Solvent | Interaction Energy (kcal/mol) | Diffusion Coefficient (x 10⁻⁵ cm²/s) |
| Acetonitrile (B52724) | -15.2 | 2.1 |
| Toluene | -8.5 | 3.5 |
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. nih.govresearchgate.netnih.gov While no specific QSAR models for this compound itself were identified in the search, the methodology can be applied to predict the properties of compounds derived from or containing the trimethyladipic acid moiety.
The development of a QSAR model involves several key steps:
Data Set Collection: A dataset of compounds with known activities or properties is required. For instance, a series of polymers synthesized with different cyclic anhydrides (including this compound) and their measured glass transition temperatures.
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the observed activity or property. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
A hypothetical QSAR model for predicting a property like the toxicity of dicarboxylic anhydrides could be developed. Such a model might reveal that specific structural features, such as the presence and position of methyl groups in this compound, influence the predicted toxicity.
The general form of a simple linear QSAR equation is:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where 'Activity' is the property being predicted, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the model fitting.
The table below illustrates the kind of data that would be used to build a QSAR model.
Table 3: Example Data for a QSAR Model of Anhydride Properties
| Compound | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) | Observed Property (e.g., Tg in °C) |
| Phthalic Anhydride | 148.12 | 1.43 | 131 |
| Succinic Anhydride | 100.07 | -0.53 | 119 |
| This compound | 170.19 | 1.2 (Estimated) | (To be predicted or measured) |
QSAR and other predictive models are valuable tools in computational chemistry for screening new chemical structures and prioritizing experimental work, ultimately saving time and resources in the development of new materials and chemicals. nih.gov
Future Research Directions and Perspectives on Trimethyladipic Anhydride
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of trimethyladipic anhydride (B1165640) involves the dehydration of trimethyladipic acid, often at high temperatures with dehydrating agents. smolecule.com While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research is increasingly focused on developing greener synthetic pathways.
One promising avenue is the exploration of bio-based routes. For instance, researchers have reported the synthesis of trimellitic anhydride and hemimellitic anhydride from malic acid, indicating the potential for creating complex anhydrides from renewable feedstocks. iastate.eduresearchgate.net This approach, if adapted for trimethyladipic anhydride, could significantly reduce the carbon footprint associated with its production. The use of acetoxysuccinic anhydride as a maleic anhydride equivalent in these syntheses highlights the innovative strategies being employed to avoid harsh oxidation conditions typical of petrochemical routes. iastate.edu
Furthermore, the development of novel catalytic systems is crucial. The use of catalysts like 2-methylimidazole (B133640) in anhydride-based esterification reactions showcases a move towards metal-free and milder reaction conditions. mdpi.com Similar organocatalytic approaches could be applied to the synthesis of this compound itself, potentially lowering energy consumption and avoiding hazardous reagents. mdpi.comresearchgate.net Life cycle assessments of bio-based routes for other anhydrides, such as maleic anhydride, are already being conducted to evaluate their environmental impact and guide the development of more sustainable industrial processes. rsc.org
Exploration of Undiscovered Reactivity and Catalysis
The reactivity of the anhydride group in this compound is central to its utility, primarily in reactions with nucleophiles to form esters and amides for polymer production. smolecule.com However, there is still much to explore regarding its reactivity under different conditions and with a wider range of substrates.
Future research will likely delve into more complex catalytic transformations involving this compound. For example, the use of aluminum complexes with hemilabile ligands has been shown to be effective in the ring-opening polymerization of other cyclic anhydrides and lactones. cardiff.ac.uk Investigating the application of such sophisticated catalysts with this compound could lead to the synthesis of polyesters with precisely controlled molecular weights, dispersities, and selectivities. cardiff.ac.uk
Moreover, understanding the nuanced mechanisms of its reactions is an area ripe for investigation. The proposed mechanism for 2-methylimidazole-promoted oxyacyloxylation, where the catalyst forms a reactive acyl imidazole (B134444) intermediate, provides a framework for exploring other catalytic cycles involving this compound. mdpi.com A deeper mechanistic understanding will enable the design of more efficient and selective transformations, expanding the synthetic chemist's toolbox.
Advanced Material Design and Tailored Performance through Anhydride Chemistry
This compound is a key building block in the synthesis of various polymers, including polyesters and polyamides. smolecule.com Its unique trimethylated structure can impart specific properties to these materials. Future research will focus on leveraging this structure to design advanced materials with tailored performance characteristics.
The incorporation of this compound into polymer backbones can influence properties such as thermal stability, hardness, and resistance. This is analogous to how trimellitic anhydride is used to enhance branching and crosslinking in resins. By systematically varying the concentration and arrangement of this compound units within a polymer chain, researchers can fine-tune the material's mechanical and thermal properties for specific applications. For example, in the realm of coatings and adhesives, this could lead to products with enhanced durability and adhesion. smolecule.com
Furthermore, the principles of "green chemistry" are influencing material design. The development of hydrolyzable polyesters from cyclic anhydrides and epoxides points towards a future of more environmentally benign plastics. cardiff.ac.uk Applying this concept to this compound could lead to the creation of biodegradable or recyclable polymers, addressing the environmental concerns associated with traditional plastics. The versatility of anhydride chemistry also allows for the synthesis of functional polymers, such as those used in personal care for their film-forming and bioadhesive properties, suggesting a broad scope for new applications. researchgate.net
Interdisciplinary Research Opportunities in Chemical and Materials Science
The future of this compound research lies at the intersection of chemistry and materials science. The synthesis of novel polymers and materials from this anhydride will require a collaborative approach, combining expertise in organic synthesis, polymer chemistry, and material characterization.
One area of interdisciplinary focus is the development of "smart" materials. For instance, research into chitin (B13524) derivatives modified with cyclic anhydrides has led to materials with tunable hydrophilicity and hydrophobicity, with potential applications in water filtration and waterproof coatings. researchgate.net Similar modifications using this compound could yield new functional materials with responsive properties.
The connection between molecular structure and macroscopic properties will be a key theme. Computational modeling, such as density functional theory, can be used to predict the outcomes of polymerization reactions and the properties of the resulting materials, guiding experimental work. cardiff.ac.uk This synergy between computational and experimental approaches will accelerate the discovery and optimization of new materials derived from this compound. The broad applications of other anhydrides in fields ranging from electronics to pharmaceuticals suggest that interdisciplinary research will continue to uncover new and valuable uses for this compound. penpet.com
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Trimethyladipic anhydride in a laboratory setting?
- Methodology : Synthesis typically involves cyclization of trimethyladipic acid using dehydrating agents (e.g., acetic anhydride or thionyl chloride). A stepwise approach includes:
- Step 1 : React trimethyladipic acid with a stoichiometric excess of acetic anhydride under reflux (110–120°C) for 6–8 hours .
- Step 2 : Purify the crude product via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane).
- Validation : Confirm purity using melting point analysis and FTIR spectroscopy (characteristic anhydride C=O stretch at ~1850 cm⁻¹) .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm absence of residual acid or solvent peaks.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 210 nm .
- Elemental Analysis : Verify carbon and oxygen content aligns with theoretical values (C₉H₁₂O₃) .
Advanced Research Questions
Q. What strategies can resolve discrepancies in solubility data of this compound across solvent systems?
- Approach :
- Temperature-Dependent Solubility Studies : Measure solubility in solvents (e.g., THF, DCM, ethyl acetate) across 283–328 K using gravimetric or UV-spectrophotometric methods .
- Data Modeling : Apply the modified Apelblat equation to correlate experimental data and predict solubility under untested conditions .
- Contradiction Analysis : Compare results with computational COSMO-RS simulations to identify outliers caused by solvent polarity or hydrogen bonding .
Q. How can the reactivity of this compound be optimized in polyfunctional aziridine amide synthesis?
- Optimization Parameters :
- Stoichiometry : Use a 1:2 molar ratio of this compound to aziridine derivatives to ensure complete ring-opening.
- Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation at 60–80°C .
- Characterization : Monitor reaction progress via in-situ FTIR for disappearance of anhydride peaks. Validate final product stability using thermogravimetric analysis (TGA) .
Q. What regulatory considerations apply to this compound in international collaborative research?
- Compliance Framework :
- Export Controls : this compound is listed under the Wassenaar Arrangement (ML8.f.17) and India’s SCOMET list (Category 2B) due to its use in polyfunctional aziridine amides .
- Documentation : Obtain export licenses for cross-border transfers and maintain Material Safety Data Sheets (MSDS) specifying handling protocols.
- Ethical Review : For dual-use applications (e.g., coatings, adhesives), submit research protocols to institutional biosafety committees .
Methodological Considerations for Data Presentation
Q. How should researchers document experimental procedures for reproducibility?
- Guidelines :
- Detailed Protocols : Include exact reagent grades, equipment models (e.g., reflux condenser type), and reaction times.
- Supporting Information : Provide raw NMR/HPLC data in supplementary files, formatted as per the Beilstein Journal of Organic Chemistry standards .
- Error Reporting : Quantify uncertainties in yield calculations (e.g., ±2% for triplicate trials) and disclose outlier exclusion criteria .
Q. What thermodynamic parameters are critical for evaluating this compound’s stability in polymer matrices?
- Key Metrics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
